

An In-Depth Technical Guide to Fmoc-3-fluoro-DL-tyrosine

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Compound of Interest

Compound Name: *Fmoc-3-fluoro-DL-tyrosine*

CAS No.: 1219389-96-4

Cat. No.: B1390316

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Executive Summary

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation.[1] Among these, fluorinated amino acids have emerged as powerful tools for modulating the physicochemical and biological properties of peptides and proteins.[2][3][4][5][6] This guide provides a comprehensive technical overview of **Fmoc-3-fluoro-DL-tyrosine**, a key building block for introducing 3-fluorotyrosine into synthetic peptides. We will delve into its fundamental properties, the scientific rationale for its use, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and its impact on peptide structure and function. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of fluorination in their work.

Introduction to Fmoc-3-fluoro-DL-tyrosine

Fmoc-3-fluoro-DL-tyrosine is a derivative of the amino acid tyrosine, where a hydrogen atom at the 3-position of the phenyl ring is replaced by a fluorine atom.[7] The molecule is protected at its alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering it

suitable for use in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.^{[7][8]}

The introduction of a fluorine atom, the most electronegative element, into the tyrosine side chain imparts subtle but profound changes to the amino acid's properties. These modifications can be exploited to enhance peptide stability, modulate receptor binding affinity, alter enzymatic activity, and serve as a sensitive probe for nuclear magnetic resonance (NMR) studies.^{[3][9]} As the pharmaceutical industry increasingly embraces peptides as therapeutic agents, the use of building blocks like **Fmoc-3-fluoro-DL-tyrosine** is becoming more prevalent in the design of next-generation peptide drugs.^{[2][5]}

Physicochemical Properties

A clear understanding of the fundamental properties of this reagent is critical for its effective use.

Property	Value	Source(s)
IUPAC Name	2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid	[7]
CAS Number	1219389-96-4	[7][10]
Molecular Formula	C ₂₄ H ₂₀ FNO ₅	[7][11]
Molecular Weight	421.42 g/mol	[7][11]
Appearance	White to off-white powder	[1]
Solubility	Soluble in DMF and NMP	[1]
Storage	Store at -20°C for long-term stability	[10]

Chemical Structure

The structure consists of the core tyrosine amino acid, modified with a fluorine atom on the phenyl ring and protected with the Fmoc group.

Caption: Chemical structure of **Fmoc-3-fluoro-DL-tyrosine**.

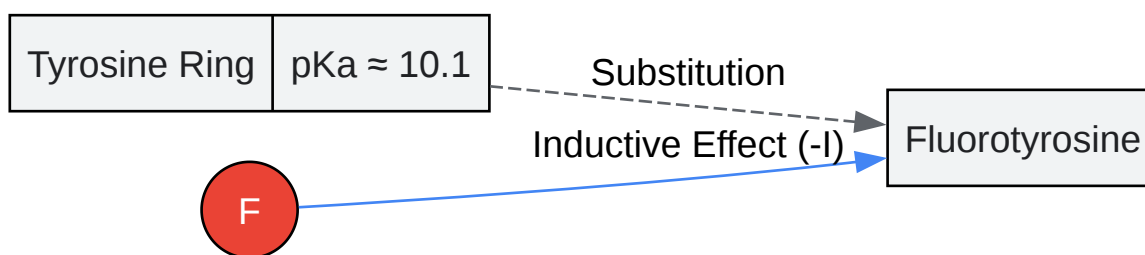
Scientific Rationale and Applications

The decision to substitute a hydrogen atom with fluorine is a calculated one, aimed at subtly altering the amino acid's properties to achieve a specific biological or chemical outcome.

Modulation of Electronic Properties and pKa

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect on the aromatic ring of tyrosine. This effect has several important consequences:

- **Lowered pKa:** The electron-withdrawing nature of fluorine stabilizes the phenoxide anion, thereby lowering the pKa of the hydroxyl group. The pKa of 3-fluorotyrosine is lower than that of natural tyrosine (typically ~ 10.1), making it more acidic. This alteration can influence hydrogen bonding networks and electrostatic interactions within a peptide or at a protein-ligand interface.^[12]
- **Altered Aromatic Interactions:** The modified electronic character of the phenyl ring can change its participation in π - π stacking and cation- π interactions, which are critical for molecular recognition and protein folding.^[13]



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Caption: Impact of fluorine substitution on the tyrosine ring.

Applications in Drug Discovery and Chemical Biology

The unique properties of 3-fluorotyrosine make it a valuable tool in several research areas:

- **Enhanced Metabolic Stability:** Fluorine substitution can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of peptide therapeutics.[3][5]
- **Improved Binding Affinity:** The altered pKa and electronic profile can lead to new, favorable interactions within a receptor's binding pocket, potentially increasing the potency of a peptide ligand.[6]
- **Enzyme Mechanism Probes:** The modified tyrosine can be used to study the catalytic mechanisms of enzymes like protein tyrosine phosphatases and kinases, as its altered properties can affect reaction kinetics.[14]
- **¹⁹F NMR Spectroscopy:** Fluorine has a nuclear spin of ½ and a high gyromagnetic ratio, making it an excellent nucleus for NMR spectroscopy. Incorporating 3-fluorotyrosine provides a sensitive and specific probe to study peptide conformation, dynamics, and interactions without the background noise inherent in ¹H NMR.[9]

Experimental Protocol: Incorporation into Peptides via SPPS

The incorporation of **Fmoc-3-fluoro-DL-tyrosine** into a growing peptide chain follows the standard principles of Fmoc-based solid-phase peptide synthesis.[15][16] However, due to the electronic effects of the fluorine atom, some optimization of coupling conditions may be required.[4][5]

Materials and Reagents

- **Fmoc-3-fluoro-DL-tyrosine**
- Appropriate SPPS resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids)[8][17]
- Standard protected Fmoc-amino acids
- Peptide synthesis grade N,N-Dimethylformamide (DMF)
- Deprotection Solution: 20% (v/v) piperidine in DMF

- Coupling Reagents:
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - N,N-Diisopropylethylamine (DIPEA)
- Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
- Cleavage Cocktail (e.g., Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol
- Cold diethyl ether

Step-by-Step Synthesis Workflow

This protocol outlines a standard manual synthesis cycle. Automated synthesizers will follow a similar logic.

Step 1: Resin Preparation

- Place the desired amount of resin in a reaction vessel.
- Swell the resin in DMF for at least 30-60 minutes with gentle agitation.[\[1\]](#)[\[17\]](#)
- Drain the DMF.

Step 2: Fmoc Deprotection

- Add the deprotection solution (20% piperidine in DMF) to the resin.
- Agitate for 3 minutes, then drain.
- Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
[\[1\]](#)
- Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[\[1\]](#)

- Self-Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of free primary amines.[1]

Step 3: Amino Acid Coupling

- In a separate vial, dissolve **Fmoc-3-fluoro-DL-tyrosine** (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.
- Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours. Expert Insight: Due to the electronegativity of fluorine, coupling reactions involving fluorinated amino acids can sometimes be sluggish.[4][5] Extending the coupling time or performing a double coupling may be necessary to ensure the reaction goes to completion.
- Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
- Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, repeat the coupling step.[1]

Step 4: Iteration

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Deprotection

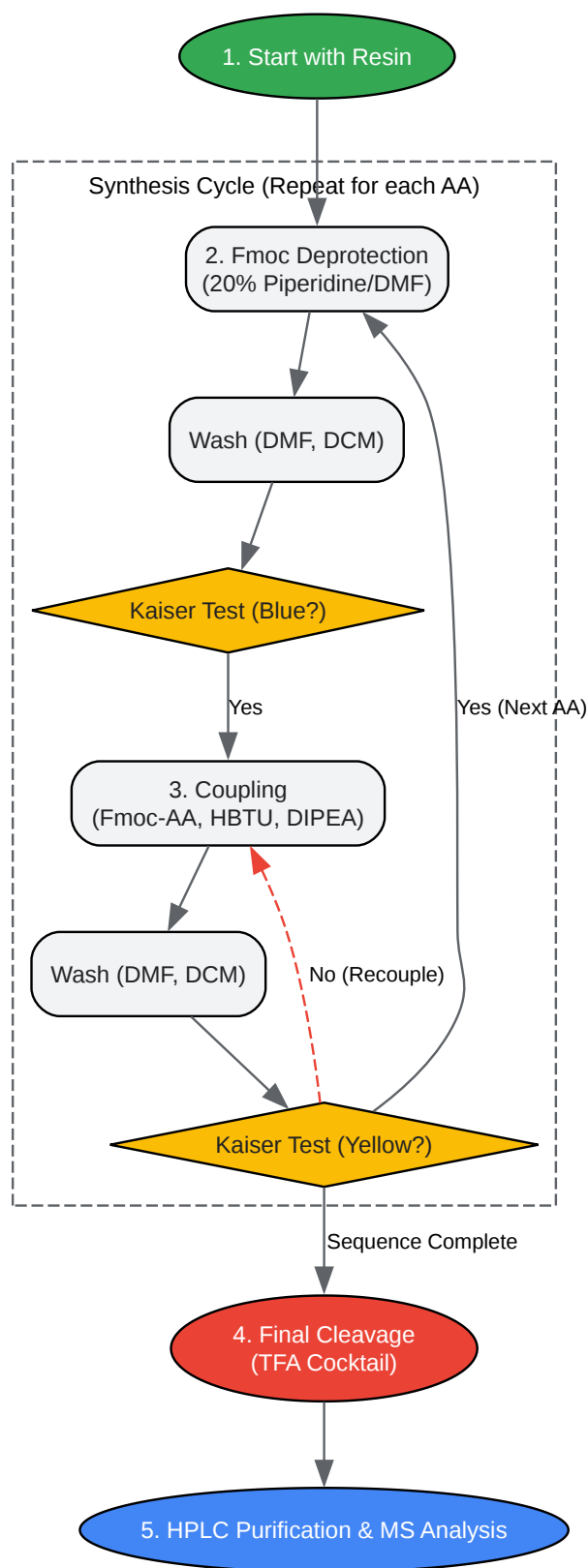
- After the final coupling, perform a final Fmoc deprotection (Step 2).
- Wash the resin extensively with DMF, DCM, and MeOH, then dry the resin under vacuum.
- Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
- Filter the solution to separate the resin and collect the filtrate containing the crude peptide.

- Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.^[1]
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

Step 6: Purification and Analysis

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product using mass spectrometry (e.g., LC-MS or MALDI-TOF).

SPPS Workflow Diagram



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